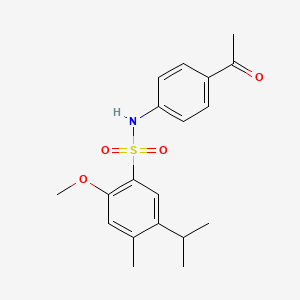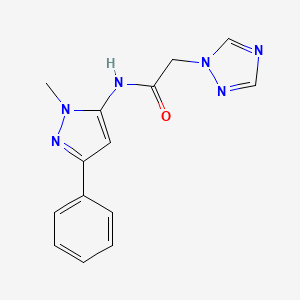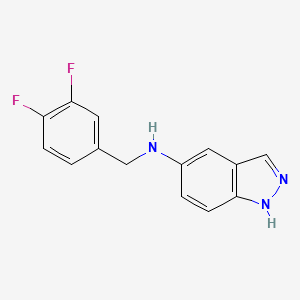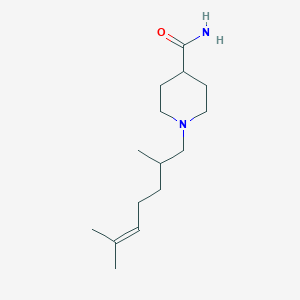
N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide (BFMN) is a chemical compound that belongs to the class of naphthamide derivatives. BFMN has been widely studied due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Furthermore, N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has been reported to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression and cell growth. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has also been reported to inhibit the activity of certain protein kinases, which are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and psoriasis. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity and yield can be optimized for various applications. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities, which makes it a valuable tool for studying the mechanisms of these diseases. However, there are also limitations to using N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide in lab experiments. N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics have not been fully characterized. Therefore, caution should be taken when interpreting the results of in vitro experiments using N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide.
Future Directions
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide. First, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide and its potential applications in the treatment of inflammatory diseases and cancer. Second, studies are needed to characterize the toxicity and pharmacokinetics of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide in vivo, which will be important for the development of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide as a potential drug candidate. Third, studies are needed to optimize the synthesis and purification of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide for various applications, including medicinal chemistry, biochemistry, and pharmacology. Finally, studies are needed to evaluate the potential of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide as a tool for studying the mechanisms of other diseases and biological processes.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide. This synthesis method has been reported in several scientific articles, and the purity and yield of N-(4-bromo-2-fluorophenyl)-3-methoxy-2-naphthamide have been optimized for various applications.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-16-7-6-13(19)10-15(16)20/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNOOGCXEPHHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-methoxynaphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)

![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5036173.png)
![4-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5036175.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5036179.png)
![2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5036196.png)

![N-[5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5036211.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5036230.png)